4H-1,2,4-Triazol-5-ol, 2-phenyl-

Description

Historical Context and Significance of the 1,2,4-Triazole (B32235) Heterocycle in Organic Chemistry

The journey of the 1,2,4-triazole ring system began in the late 19th century, with its discovery marking a significant milestone in heterocyclic chemistry. researchgate.net Initially of academic interest, the unique properties of this five-membered ring, containing three nitrogen atoms and two carbon atoms, soon captured the attention of chemists worldwide. researchgate.netnih.gov The arrangement of the nitrogen atoms in the 1, 2, and 4 positions imparts a distinct electronic character and reactivity to the ring, making it a versatile building block in synthesis.

The true significance of the 1,2,4-triazole core, however, lies in its widespread presence in compounds exhibiting a broad spectrum of biological activities. This has propelled it to the forefront of medicinal chemistry research. ncl.res.in Derivatives of 1,2,4-triazole are integral components of numerous pharmaceutical agents, demonstrating antifungal, antiviral, anticancer, and anticonvulsant properties, among others. nih.gov The stability of the triazole ring to metabolic degradation and its ability to participate in hydrogen bonding interactions are key features that contribute to its pharmacological efficacy. youtube.com

Beyond the realm of medicine, 1,2,4-triazoles have found applications in agriculture as herbicides and fungicides, and in materials science as components of polymers and energetic materials. nih.gov This diverse range of applications underscores the enduring importance and versatility of the 1,2,4-triazole heterocycle in contemporary science.

Structural Features and Tautomerism within the 4H-1,2,4-Triazol-5-ol Framework, including 2-Phenyl Substitution

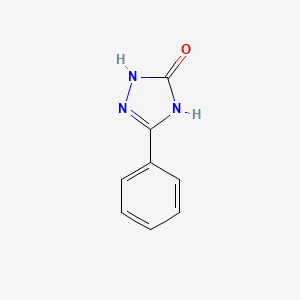

The compound at the heart of this discussion, 2-phenyl-4H-1,2,4-triazol-5-ol, possesses a fascinating set of structural features primarily dictated by the interplay of the triazole ring, the phenyl substituent, and the hydroxyl group. The 1,2,4-triazole ring itself is a planar, aromatic system, a characteristic that contributes to its stability. ijsr.net

A key aspect of the 4H-1,2,4-triazol-5-ol framework is the phenomenon of tautomerism. Tautomers are isomers of a compound that readily interconvert, most often by the migration of a hydrogen atom. In the case of 2-phenyl-4H-1,2,4-triazol-5-ol, several tautomeric forms can exist, including the keto (or triazolone) and enol (or triazol-ol) forms.

Computational studies on related substituted 1,2,4-triazol-5-one (B2904161) systems have shown that the keto form is generally more stable. nih.gov The equilibrium between these tautomers can be influenced by various factors, including the nature of substituents, the solvent, and the solid-state packing. The presence of the phenyl group at the 2-position of the triazole ring can influence the electronic distribution within the ring and, consequently, the tautomeric equilibrium. The phenyl ring is typically twisted with respect to the plane of the triazole ring. asianpubs.orgmdpi.com

The potential tautomeric forms of 2-phenyl-4H-1,2,4-triazol-5-ol are:

4H-1,2,4-Triazol-5-ol (Enol form): This is the form explicitly named.

1,2-Dihydro-3H-1,2,4-triazol-3-one (Keto form): This is a likely more stable tautomer.

Other potential tautomers involving the migration of the proton to other nitrogen atoms of the triazole ring.

The exact dominant tautomer in a given state (solid, solution) would require specific experimental and theoretical investigation. Spectroscopic techniques such as NMR and IR, alongside computational chemistry, are powerful tools for elucidating the predominant tautomeric form and the structural dynamics of such molecules. researchgate.net

| Feature | Description |

| Core Heterocycle | 4H-1,2,4-Triazole |

| Key Substituents | 2-Phenyl, 5-Hydroxy |

| Tautomerism | Exists in equilibrium between enol (triazol-ol) and keto (triazolone) forms. The keto form is often more stable. |

| Influence of Phenyl Group | Affects the electronic properties and can influence the tautomeric equilibrium. The phenyl ring is typically not coplanar with the triazole ring. |

Overview of Research Directions Pertaining to 1,2,4-Triazole Chemistry

The field of 1,2,4-triazole chemistry continues to be a vibrant and rapidly evolving area of research. Current research directions are diverse and span multiple scientific disciplines.

A major focus remains on the synthesis of novel 1,2,4-triazole derivatives . researchgate.net Chemists are constantly exploring new and more efficient synthetic methodologies, including multicomponent reactions and environmentally friendly approaches, to access a wider range of substituted triazoles. researchgate.net The development of regioselective and stereoselective synthetic routes is also a key area of investigation.

In medicinal chemistry , the design and synthesis of new 1,2,4-triazole-based therapeutic agents is a primary objective. Researchers are focused on developing compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles for a variety of diseases, including cancer, infectious diseases, and neurological disorders. youtube.com The exploration of 1,2,4-triazoles as inhibitors of specific enzymes and protein-protein interactions is a particularly active area.

In materials science , there is growing interest in the application of 1,2,4-triazole derivatives in the development of novel materials. This includes their use as ligands in the formation of metal-organic frameworks (MOFs) with applications in gas storage and catalysis, as well as their incorporation into high-energy materials and corrosion inhibitors. nih.gov The unique coordination properties of the nitrogen atoms in the triazole ring make them excellent candidates for these applications.

Furthermore, computational and theoretical studies are playing an increasingly important role in understanding the structure-activity relationships of 1,2,4-triazole derivatives, guiding the design of new compounds with desired properties. nih.gov

| Research Area | Focus |

| Synthetic Chemistry | Development of novel, efficient, and sustainable synthetic methods for 1,2,4-triazoles. |

| Medicinal Chemistry | Design and synthesis of new 1,2,4-triazole-based drugs with improved therapeutic properties. |

| Materials Science | Application of 1,2,4-triazoles in the development of functional materials like MOFs and energetic materials. |

| Computational Chemistry | Understanding structure-activity relationships and guiding the design of new triazole derivatives. |

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSXNTGAFSVILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239861 | |

| Record name | 4H-1,2,4-Triazol-5-ol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-07-1 | |

| Record name | 1,2-Dihydro-5-phenyl-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1,2,4-Triazol-5-ol, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1,2,4-Triazol-5-ol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4h 1,2,4 Triazol 5 Ol, 2 Phenyl and Its Derivatives

Classical Cyclization Approaches

The foundational methods for constructing the 1,2,4-triazole (B32235) ring system have long relied on cyclization reactions. These classical approaches, while sometimes limited by harsh conditions and modest yields, form the bedrock of triazole chemistry.

Condensation Reactions Utilizing Hydrazides and Isothiocyanates

A prevalent method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the condensation of carboxylic acid hydrazides with aryl isothiocyanates. This two-step process begins with the formation of a 1-acyl-4-arylthiosemicarbazide intermediate. Subsequent intramolecular cyclization of this intermediate under basic conditions, such as in an alkaline medium, leads to the formation of the triazole ring. For instance, the reaction of phenylacetic acid hydrazide with various arylisothiocyanates produces 1-(phenylacetyl)-4-substituted thiosemicarbazides in high yields (88-95%). mdpi.com These intermediates are then cyclized to the corresponding 5-benzyl-4-(aryl)-4H-1,2,4-triazole-3-thiols in yields ranging from 62-79%. mdpi.com

A similar strategy has been employed starting with furan-2-carboxylic acid hydrazide to produce 5-(furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols. mdpi.com The choice of hydrazide and isothiocyanate allows for considerable variation in the substituents at positions 4 and 5 of the triazole ring.

| Starting Hydrazide | Starting Isothiocyanate | Intermediate Product | Final Product | Yield (%) |

| Phenylacetic acid hydrazide | Phenylisothiocyanate | 1-(Phenylacetyl)-4-phenylthiosemicarbazide | 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | 73 |

| Furan-2-carboxylic acid hydrazide | Phenylisothiocyanate | 1-(Furoyl)-4-phenylthiosemicarbazide | 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | 68 |

Synthesis via Intermediate Thiocarbohydrazides

Thiocarbohydrazide (B147625) serves as a key building block for the synthesis of 4-amino-5-mercapto-1,2,4-triazoles. In a typical reaction, an equimolar mixture of a carboxylic acid and thiocarbohydrazide is heated until it melts. Upon cooling, the product, a 4-amino-5-mercapto-3-substituted-4H-1,2,4-triazole, is formed and can be purified by treatment with a dilute sodium bicarbonate solution. scispace.com This method provides a direct route to triazoles with an amino group at the 4-position and a mercapto group at the 5-position, which are valuable intermediates for further functionalization.

For example, the reaction of (4-methylthiophenyl)acetic acid with thiocarbohydrazide yields 4-amino-5-mercapto-3-[4-(methylthio)benzyl]-4H-1,2,4-triazole. scispace.com Similarly, benzoic acid hydrazide can be reacted with carbon disulfide in an alkaline ethanol (B145695) solution to produce a potassium dithiocarbazinate salt. This salt is then cyclized with hydrazine (B178648) hydrate (B1144303) to form the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus. researchgate.net

Pellizzari and Einhorn–Brunner Reactions for Triazole Formation

The Pellizzari reaction, discovered in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.org For example, heating a mixture of benzamide (B126) and benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. scispace.com While historically significant, the Pellizzari reaction often requires high temperatures and long reaction times, resulting in low yields. wikipedia.org However, the use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.org

The Einhorn–Brunner reaction provides an alternative route, involving the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.comimist.ma For instance, the reaction of N-formyl benzamide with phenylhydrazine (B124118) gives 1,5-diphenyl-1,2,4-triazole. scispace.comimist.ma A key distinction of the Einhorn–Brunner reaction is its regioselectivity when using unsymmetrical imides; the more acidic group attached to the imide nitrogen tends to occupy the 3-position of the resulting triazole ring. wikipedia.org

| Reaction Name | Reactants | Product | Key Features |

| Pellizzari Reaction | Amide + Hydrazide | 1,2,4-Triazole | High temperatures, long reaction times, often low yields. wikipedia.org |

| Einhorn–Brunner Reaction | Imide + Alkyl Hydrazine | Isomeric mixture of 1,2,4-Triazoles | Regioselective based on the acidity of imide substituents. wikipedia.org |

Synthesis from Aromatic Amines and Carbon Sulfide Derivatives

A versatile approach to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols begins with aromatic amines. mdpi.com The synthesis proceeds through a one-pot reaction where the aromatic amine successively reacts with carbon disulfide, sodium chloroacetate, and hydrazine to form an N-(aryl)hydrazinecarbothioamide intermediate. mdpi.com This intermediate is then acylated with an acyl chloride, followed by cyclization to yield the desired triazole. For example, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been synthesized starting from 4-bromoaniline (B143363) using this methodology. mdpi.com

Modern and Efficient Synthetic Strategies

In recent years, a focus on efficiency, atom economy, and milder reaction conditions has led to the development of modern synthetic strategies for 1,2,4-triazoles.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid and efficient synthesis of highly substituted 1,2,4-triazoles. These reactions combine three or more starting materials in a single reaction vessel, avoiding the need for isolation of intermediates.

One such approach involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. nih.gov This three-component, one-pot method allows for the synthesis of unsymmetrical 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov Another example is the one-pot reaction of aldehydes with cyanamide, using N-bromosuccinimide (NBS) as an oxidant, to form N-cyanobenimidates, which then undergo cyclization to yield 1,2,4-triazoles. isres.org

Furthermore, a one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles has been reported, showcasing the versatility of MCRs in heterocyclic chemistry. semanticscholar.org These modern methods often offer advantages such as shorter reaction times, higher yields, and greater structural diversity in the final products. nih.govisres.orgsemanticscholar.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique, offering substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. pnrjournal.comresearchgate.net This methodology has been successfully applied to the synthesis of various 1,2,4-triazole derivatives, showcasing its efficiency and potential for high-throughput synthesis.

A notable application involves the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives. In a comparative study, microwave-assisted synthesis accomplished the reaction in a mere 33–90 seconds, affording a remarkable 82% yield. rsc.org In stark contrast, the conventional heating method required several hours to achieve completion. rsc.org Similarly, the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives under microwave irradiation was completed in just 30 minutes with an impressive 96% yield, a significant improvement over the 27 hours required by conventional heating. rsc.org

The synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has also been expedited through microwave assistance. A one-pot method involving the cyclization of amide derivatives with hydrazines followed by N-acylation was completed within one minute, yielding 85% of the desired product, whereas the conventional approach took over four hours. rsc.org Another example is the reaction of hydrazides with phenylisothiocyanate, followed by cyclization with sodium hydroxide (B78521) solution under microwave irradiation, which led to significantly improved yields compared to standard thermal methods. mdpi.com

Solvent-free microwave-assisted synthesis has also proven effective. For instance, N4-amino-1,2,4-triazoles were obtained in excellent yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate under microwave irradiation (800W, 250°C) for 4-12 minutes in the absence of an organic solvent. scispace.com The condensation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with substituted benzaldehydes under microwave irradiation for 5-10 minutes also provides a rapid and efficient route to Schiff's bases of 1,2,4-triazoles. researchgate.net

These examples underscore the power of microwave-assisted synthesis as a time- and energy-efficient method for producing 1,2,4-triazole derivatives, aligning with the principles of green chemistry by reducing reaction times and often enabling solvent-free conditions. pnrjournal.com

Catalytic Oxidative Cyclizations (e.g., Ceric Ammonium (B1175870) Nitrate (B79036), Cu(II) Catalysis)

Catalytic oxidative cyclization represents a powerful and efficient strategy for the synthesis of 1,2,4-triazoles, offering advantages in terms of atom economy and the use of readily available starting materials. Key catalysts in this domain include ceric ammonium nitrate (CAN) and various copper(II) species.

Ceric Ammonium Nitrate (CAN):

Ceric ammonium nitrate has been effectively employed as an oxidant for the cyclization of semicarbazones and benzoylhydrazones to form oxadiazole derivatives, a reaction pathway that shares mechanistic similarities with triazole synthesis. asianpubs.orgasianpubs.orgresearchgate.net In the context of 1,2,4-triazoles, a significant development is the CAN-catalyzed oxidative cyclization of amidrazones and aldehydes. organic-chemistry.org This method provides an environmentally benign route to various 3,4,5-trisubstituted 1,2,4-triazoles and N-fused 1,2,4-triazoles. organic-chemistry.org A key feature of this process is the use of polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium, which enhances the economic and environmental viability of the synthesis. organic-chemistry.orgnih.gov In this reaction, CAN is believed to function not only as an oxidant but also as a Lewis acid, activating an amino nitrogen atom to facilitate the addition of an aldehyde, forming a diazizone intermediate which then undergoes oxidative cyclization. nih.gov This method has demonstrated good to excellent yields, ranging from 61% to 97%. nih.gov

Cu(II) Catalysis:

Copper(II) catalysts have been widely investigated for the synthesis of 1,2,4-triazoles through various oxidative cyclization pathways. researchgate.net One prominent method involves the copper-catalyzed reaction of amidines or 2-aminopyridines with nitriles under an atmosphere of air. thieme-connect.comnih.govorganic-chemistry.org This process facilitates sequential N-C and N-N bond formation, producing 1,2,4-triazole derivatives in a single step from readily available and inexpensive starting materials. nih.govorganic-chemistry.org The reaction tolerates a wide range of functional groups, allowing for the synthesis of a diverse library of compounds. nih.govorganic-chemistry.org Mechanistic studies suggest that the copper catalyst initially promotes the addition of the amine to the nitrile, followed by an oxidative cyclization. thieme-connect.com

In some instances, Cu(II) catalysis can lead to the formation of 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides. organic-chemistry.org Interestingly, by extending the reaction time, these thiones can be transformed in situ into 4,5-disubstituted 1,2,4-triazoles via a desulfurization process. organic-chemistry.org Furthermore, Cu(II) has been used to catalyze the construction of 1,5-disubstituted-1,2,3-triazoles from aryl azides and cinnamic acid, where the Cu(II) species is regenerated from Cu(I) in an acidic medium with the presence of oxygen. nih.govfrontiersin.org

The versatility of copper catalysis is also demonstrated in a one-pot synthesis of symmetrically and unsymmetrically substituted 1,2,4-triazoles from hydroxylamine (B1172632) and nitriles. nih.gov This reaction proceeds through the intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, which then reacts with a second nitrile in the presence of copper, leading to intramolecular cyclization and dehydration to yield the disubstituted triazole. nih.gov

Triflic Anhydride (B1165640) Activated Cyclodehydration

Triflic anhydride (Tf₂O) activated cyclodehydration has been established as a potent methodology for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. This one-pot procedure utilizes secondary amides and hydrazides as starting materials, offering a direct and efficient route to the triazole core. organic-chemistry.orgisres.org

The reaction is typically followed by microwave-induced cyclodehydration, which significantly accelerates the process. isres.org The activation by triflic anhydride is a key step, preparing the substrates for the subsequent intramolecular cyclization. This method has proven to be quite general, allowing for the synthesis of a variety of 3,4,5-trisubstituted 1,2,4-triazoles with diverse alkyl and aryl substitution patterns. isres.org

Green Chemistry Principles in 1,2,4-Triazole Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of 1,2,4-triazoles. nih.gov Key areas of focus include the use of solvent-free and environmentally benign reaction conditions and the utilization of recyclable reaction media.

Solvent-Free and Environmentally Benign Reaction Conditions

A significant stride in the green synthesis of 1,2,4-triazoles is the development of solvent-free reaction conditions. For example, 1,2,4-triazole derivatives have been synthesized with moderate to high yields (55%-95%) at 80°C under solvent-free conditions using perchloric acid supported on silica (B1680970) (HClO₄-SiO₂) as a catalyst. nih.govfrontiersin.org This catalyst demonstrates good tolerance for various substituents on both the amidrazone and anhydride starting materials. nih.govfrontiersin.org

Microwave-assisted synthesis is another powerful tool that often allows for solvent-free reactions. The synthesis of N4-amino-1,2,4-triazoles has been achieved in excellent yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate under microwave irradiation without any organic solvent. scispace.com Similarly, the oxidative cyclization of semicarbazones to 1,3,4-oxadiazoles, a related heterocyclic system, has been accomplished by grinding the reactants with ceric ammonium nitrate in a mortar at room temperature, completely avoiding the use of a solvent. asianpubs.org

The use of iodine as a metal-free catalyst for the oxidative C-N and N-S bond formations in water represents another environmentally benign approach for the synthesis of substituted 3-amino-1,2,4-triazoles. organic-chemistry.org This method is scalable and exhibits excellent tolerance for various substrates. organic-chemistry.org

Recyclable Reaction Media Utilization

Specifically, the ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes to produce 3,4,5-trisubstituted 1,2,4-triazoles and N-fused 1,2,4-triazoles is conducted in PEG. organic-chemistry.orgnih.gov This method is not only economically attractive but also holds potential for commercial applications due to the recyclable nature of the reaction medium. organic-chemistry.org

Another approach involves the use of heterogeneous catalysts that can be easily recovered and reused. A 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex has been developed as a heterogeneous and recyclable catalyst for the cascade addition-oxidative cyclization of nitriles with 2-aminopyridines or amidines. organic-chemistry.org This catalyst, used with air as the oxidant, provides a wide range of 1,2,4-triazole derivatives in high yields and can be recovered and reused in subsequent reactions. organic-chemistry.org Similarly, the HClO₄-SiO₂ catalyst used in the solvent-free synthesis of 1,2,4-triazoles can be recycled and reused for at least three consecutive runs without significant loss of activity. nih.govfrontiersin.org

Comparative Analysis of Synthetic Routes: Yields, Purity, and Scalability

The choice of a synthetic route for 4H-1,2,4-Triazol-5-ol, 2-phenyl- and its derivatives is dictated by several factors, with yield, purity, and scalability being paramount. A comparative analysis of the methodologies discussed reveals distinct advantages and limitations for each.

| Synthetic Method | Typical Yields | Purity | Scalability | Key Features |

| Microwave-Assisted Synthesis | High (e.g., 82-96%) rsc.org | Generally high, with reduced byproducts. researchgate.net | Good for laboratory scale; potential for flow chemistry adaptation. | Drastically reduced reaction times (minutes vs. hours). researchgate.netrsc.org |

| Catalytic Oxidative Cyclization (CAN) | Good to Excellent (61-97%) nih.gov | Good, purification may be required. | Potentially scalable, especially with recyclable media. organic-chemistry.org | Environmentally benign, uses recyclable media like PEG. organic-chemistry.orgnih.gov |

| Catalytic Oxidative Cyclization (Cu(II)) | Moderate to High (e.g., up to 81%) organic-chemistry.org | Variable, dependent on substrate and catalyst system. | Good, with readily available and inexpensive catalysts. nih.govorganic-chemistry.org | Versatile, tolerates a wide range of functional groups. nih.govorganic-chemistry.org |

| Triflic Anhydride Activated Cyclodehydration | Good | Good | Suitable for laboratory-scale synthesis. | One-pot procedure, often combined with microwave heating. organic-chemistry.orgisres.org |

| **Solvent-Free Synthesis (e.g., with HClO₄-SiO₂) ** | Moderate to High (55-95%) nih.govfrontiersin.org | Good, with a recyclable catalyst. | Good, catalyst can be recycled for multiple runs. nih.govfrontiersin.org | Aligns with green chemistry principles, reduces waste. |

Microwave-assisted synthesis consistently delivers high yields in exceptionally short reaction times, often leading to cleaner products and simplifying purification. researchgate.netrsc.org While highly efficient on a laboratory scale, scalability can be a concern, although the development of continuous flow microwave reactors is addressing this limitation.

Catalytic oxidative cyclizations offer a balance of good yields and scalability. The use of ceric ammonium nitrate (CAN) in recyclable media like polyethylene glycol (PEG) presents an economically and environmentally attractive option for larger-scale production. organic-chemistry.orgnih.govCopper(II) catalysis is particularly noteworthy for its versatility and the use of inexpensive and readily available catalysts, making it a practical choice for synthesizing a diverse range of derivatives. nih.govorganic-chemistry.org However, the purity of the final product can be more variable and may necessitate more rigorous purification steps.

Triflic anhydride activated cyclodehydration is a reliable one-pot method for specific substitution patterns, particularly when coupled with microwave irradiation. organic-chemistry.orgisres.org Its scalability may be limited by the cost and handling requirements of triflic anhydride.

Solvent-free synthesis , often utilizing recyclable catalysts like HClO₄-SiO₂, provides a green and efficient alternative. nih.govfrontiersin.org The yields are generally good, and the ability to reuse the catalyst makes it a cost-effective and sustainable option for scalable synthesis. nih.govfrontiersin.org

Advanced Spectroscopic and Structural Elucidation Techniques for 4h 1,2,4 Triazol 5 Ol, 2 Phenyl Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2,4-triazole (B32235) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton NMR is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the context of 2-phenyl-4H-1,2,4-triazol-5-ol analogues, the chemical shifts (δ) of protons are influenced by the electronic effects of the phenyl and triazole rings, as well as any substituents.

Aromatic Protons: The protons on the phenyl ring typically appear as a multiplet in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. rsc.org The specific chemical shifts and splitting patterns depend on the substitution pattern of the phenyl ring.

Triazole Protons: The proton attached to the triazole ring, if present, will have a characteristic chemical shift. For instance, in some 1,2,4-triazole derivatives, the C-H proton of the triazole ring can be observed as a singlet. rsc.org In 4-amino-4H-1,2,4-triazole derivatives, the two protons on the triazole ring can appear as a singlet at around 8.25 ppm. researchgate.net

NH Protons: The N-H proton of the triazole ring is often observed as a broad singlet due to quadrupole broadening and exchange with solvent protons. Its chemical shift can vary significantly depending on the solvent and concentration. In some 1,2,4-triazole-3-thiol derivatives, the NH proton signal appears at a downfield chemical shift of around 14.20 ppm in DMSO-d6. mdpi.com

Coupling Constants (J): The coupling constants between adjacent protons provide valuable information about the connectivity of the molecule. For example, the cis geometry of olefinic protons in some styrylsulfonylmethyl-1,2,4-triazolylamine derivatives was confirmed by a coupling constant value of approximately 9.1 Hz. urfu.ru

Table 1: Representative ¹H NMR Data for 1,2,4-Triazole Analogues

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 4-Phenyl-2-(tetrahydro-2H-pyran-2-yl)-2H-1,2,3-triazole | Aromatic-H | 7.35-7.82 | m | - | rsc.org |

| Triazole-H | 7.92 | s | - | rsc.org | |

| 5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | Olefinic-H (cis) | 6.90 | d | ~9.1 | urfu.ru |

| NH₂, NH | 5.36, 12.67 | bs | - | urfu.ru | |

| 3-(Dihydrofuran-2-yl)-1H-1,2,4-triazole-5-thiol | Triazole-NH | 14.20 | bs | - | mdpi.com |

| Triazole-CH | 8.53 | s | - | mdpi.com | |

| 4-Amino-3,5-di(dimethylaminophenyl)-4H-1,2,4-triazole | Triazole-H | 8.25 | s | - | researchgate.net |

| Aromatic-H | 6.49-7.35 | d | 4.0 | researchgate.net |

Note: Chemical shifts are solvent-dependent. bs = broad singlet, d = doublet, m = multiplet, s = singlet.

Carbon (¹³C) NMR for Backbone Carbon Assignment

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Triazole Carbons: The carbon atoms of the 1,2,4-triazole ring typically resonate in the downfield region of the spectrum, often between δ 140 and 170 ppm. For example, in 1,2,4-triazole itself, the two carbon atoms appear at around δ 144 ppm. chemicalbook.com In derivatives, the chemical shifts of C-3 and C-5 are influenced by the substituents. For instance, in 5-substituted styrylsulfonylmethyl-1,2,4-triazolyl-3-amines, the C-3 and C-5 carbons are observed around δ 156-157 ppm and δ 160-161 ppm, respectively. urfu.ru In the thione form of some 1,2,4-triazole-3-thiones, the C=S carbon resonates at approximately 169.00–169.10 ppm. oup.com

Phenyl Carbons: The carbon atoms of the 2-phenyl substituent will show characteristic signals in the aromatic region (δ 120-140 ppm). The ipso-carbon (the carbon attached to the triazole ring) often has a distinct chemical shift compared to the other aromatic carbons.

Table 2: Representative ¹³C NMR Data for 1,2,4-Triazole Analogues

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |

| 1,2,4-Triazole | C3, C5 | ~144 | chemicalbook.com |

| 5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | C-3 | 156.6 - 157.1 | urfu.ru |

| C-5 | 160.4 - 160.9 | urfu.ru | |

| 1,2,4-Triazole-3-thione | C=S | 169.00 - 169.10 | oup.com |

| 3-Methyl-1H-1,2,4λ4-triazole-5-amine | C-NH₂ | 172.5 | ufv.br |

| C-CH₃ | 159.3 | ufv.br |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Complex Structure Confirmation

2D NMR experiments are powerful tools for establishing the connectivity between atoms in complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in a spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. ncl.res.in This is crucial for assigning carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). ncl.res.in HMBC is particularly useful for connecting different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons). For example, in disubstituted 1,2,3-triazoles, HMBC analysis was used to distinguish between different regioisomers by observing the correlations between the protons of the substituent and the carbons of the triazole ring. arkat-usa.org

Nitrogen (¹⁵N) NMR for Nitrogen Atom Characterization

Nitrogen-15 NMR spectroscopy, while less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms in the triazole ring. researchgate.net The chemical shifts of the nitrogen atoms are sensitive to tautomerism, protonation, and substitution. researchgate.net ¹H-¹⁵N HMBC experiments can be used to indirectly determine ¹⁵N chemical shifts and to correlate them with specific protons in the molecule, aiding in the unambiguous assignment of the triazole ring nitrogens. rsc.org

Investigation of Thiol-Thione Tautomerism via NMR Spectroscopy

For analogues of 4H-1,2,4-Triazol-5-ol that can exist as the corresponding thiol/thione tautomers, NMR spectroscopy is a key method for studying this equilibrium. science.gov

¹H NMR: The presence of either a broad S-H proton signal (thiol form) or a broad N-H proton signal (thione form) can indicate the dominant tautomer in solution. oup.com The chemical shift of the N-H proton in the thione form is typically in the range of 13–14 ppm. oup.com

¹³C NMR: The chemical shift of the C-5 carbon is highly indicative of the tautomeric form. In the thione form, the C=S carbon has a characteristic chemical shift around 169 ppm, while in the thiol form, the C-S carbon would be expected at a more upfield position. oup.com

Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of the tautomeric equilibrium. Changes in the chemical shifts and the coalescence of signals can provide information about the rate of interconversion between the tautomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of chemical bonds (stretching, bending, etc.).

N-H and O-H Stretching: The N-H stretching vibration in the triazole ring typically appears as a broad band in the IR spectrum in the region of 3100-3400 cm⁻¹. The O-H stretching of the hydroxyl group in the triazol-5-ol form would also be expected in this region, often as a broad band due to hydrogen bonding.

C=O and C=S Stretching: The C=O stretching vibration of the triazol-5-one form is a strong, characteristic band in the IR spectrum, typically in the range of 1650-1750 cm⁻¹. For the thione tautomer, the C=S stretching vibration is weaker and appears at a lower frequency, usually between 1050 and 1250 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the triazole and phenyl rings appear in the fingerprint region of the spectrum, typically between 1400 and 1650 cm⁻¹. researchgate.net

Aromatic C-H Vibrations: The C-H stretching vibrations of the phenyl ring are observed above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, appear in the 650-900 cm⁻¹ region.

Raman spectroscopy is particularly useful for studying symmetric vibrations and bonds that are less polar, such as C=C and C=S bonds, which may give weak signals in the IR spectrum. aip.orgresearchgate.net The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in structural confirmation and the study of phenomena like tautomerism. science.gov For instance, theoretical calculations are often used in conjunction with experimental IR and Raman spectra to assign the observed vibrational bands to specific molecular motions. researchgate.net

Table 3: General IR Absorption Regions for 1,2,4-Triazole Analogues

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H (triazole) | Stretching | 3100 - 3400 | Medium, often broad |

| O-H (ol form) | Stretching | 3200 - 3600 | Strong, broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to weak |

| C=O (one form) | Stretching | 1650 - 1750 | Strong |

| C=N, C=C | Stretching | 1400 - 1650 | Medium to strong |

| C=S (thione form) | Stretching | 1050 - 1250 | Medium to weak |

| Aromatic C-H | Out-of-plane bending | 650 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a vital tool for investigating the electronic transitions and extent of conjugation in 2-phenyl-4H-1,2,4-triazol-5-ol analogues. The absorption of UV-Vis radiation by these molecules promotes electrons from lower to higher energy orbitals, with the wavelengths of maximum absorption (λmax) providing insights into the electronic structure.

For instance, studies on various 1,2,4-triazole derivatives reveal characteristic absorption bands. In N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, a λmax was observed at 297 nm. nih.gov Similarly, the electronic spectra of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed distinct absorption peaks; the derivative with 4-dimethylaminobenzaldehyde exhibited peaks at 213 nm, 259 nm, and 374 nm, while the 4-bromobenzaldehyde (B125591) derivative showed peaks at 227 nm, 259 nm, and 307 nm. researchgate.net These variations in λmax highlight how different substituents on the phenyl and triazole rings influence the electronic environment and the energy of π→π* and n→π* transitions. researchgate.net

In highly luminescent 4-alkyl-3,5-bis(aryl)-4H-1,2,4-triazole derivatives, UV-Vis spectra recorded in dichloromethane (B109758) showed intense absorption maxima, which are indicative of the extensive conjugation in these systems. For example, 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole displayed a λmax at 297.0 nm. nih.gov The position and intensity of these absorption bands are sensitive to the nature of the aromatic or heteroaromatic groups attached to the triazole core, reflecting the degree of electronic communication between these moieties. nih.gov

Table 1: UV-Vis Absorption Data for Selected 1,2,4-Triazole Analogues

| Compound | λmax (nm) | Solvent |

| N-(2-chlorophenyl)-2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide | 297 | Not specified |

| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-dimethylaminobenzaldehyde | 213, 259, 374 | Not specified |

| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-bromobenzaldehyde | 227, 259, 307 | Not specified |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 297.0 | Dichloromethane |

| 3,5-Bis[4-(dibenzothiophen-4-yl)phenyl]-4-ethyl-4H-1,2,4-triazole | 240.0, 290.0 | Dichloromethane |

Data sourced from various research articles. The specific solvent was not always indicated in the source material.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), for Molecular Formula Confirmation

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for confirming the molecular formula of newly synthesized 2-phenyl-4H-1,2,4-triazol-5-ol analogues. These techniques provide precise mass-to-charge ratio (m/z) values, allowing for the unambiguous determination of elemental compositions.

HRMS has been successfully employed to confirm the structures of various 1,2,4-triazole derivatives. For instance, in the synthesis of highly luminescent 4-alkyl-4H-1,2,4-triazole derivatives, HRMS was used to verify the molecular formula of the products. The calculated m/z for the protonated molecule of 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole (C36H27N3 + H+) was 502.2283, with the found value being 502.2281, thus confirming its composition. nih.gov

Similarly, the structures of novel 1,2,4-triazole derivatives designed as potential anticancer agents were confirmed using mass spectroscopy. nih.gov In another study, all synthesized 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and their derivatives were characterized by HRMS spectrometry, which provided strong evidence for their proposed structures. researchgate.net The fragmentation patterns observed in the mass spectra can also offer valuable structural information.

Table 2: High-Resolution Mass Spectrometry Data for a 1,2,4-Triazole Analogue

| Compound | Molecular Formula | Calculated m/z [M+H]+ | Found m/z [M+H]+ |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | C36H27N3 | 502.2283 | 502.2281 |

Data sourced from a study on highly luminescent 4H-1,2,4-triazole derivatives. nih.gov

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Determination

The crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole revealed that the triazole ring is not coplanar with the phenyl and benzothiazole (B30560) rings, with interplanar angles of 63.86 (2)° and 76.96 (2)°, respectively. nih.gov This non-planar arrangement can have significant implications for the molecule's biological activity. In another example, the crystal structure of 1-(2,4-dichlorophenyl)-3-methyl-4-(2-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one was determined, showing a dihedral angle of 40.1° between the two phenyl rings. asianpubs.org The packing of molecules in the crystal lattice is often stabilized by intermolecular interactions such as π-π stacking. asianpubs.org

The synthesis of atropisomeric phosphino-triazoles has also been guided by single-crystal X-ray diffraction, which confirmed the restricted rotation around a triazole-aryl bond. researchgate.net These structural insights are invaluable for the rational design of new compounds with desired properties.

Table 3: Selected Crystallographic Data for 1,2,4-Triazole Analogues

| Compound | Crystal System | Space Group | Key Structural Feature |

| 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole | Not specified | Not specified | Interplanar angle of 63.86 (2)° between triazole and phenyl rings |

| 1-(2,4-Dichlorophenyl)-3-methyl-4-(2-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one | Monoclinic | P2(1)/n | Dihedral angle of 40.1° between phenyl rings |

Data compiled from published crystallographic studies. nih.govasianpubs.org

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to verify the stoichiometric composition of newly synthesized 2-phenyl-4H-1,2,4-triazol-5-ol analogues. By determining the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a compound, researchers can confirm that the empirical formula matches the proposed molecular formula.

Numerous studies on 1,2,4-triazole derivatives report the use of elemental analysis to validate their structures. For instance, the synthesis of novel 1,2,4-triazole derivatives as potential anticancer agents included elemental analysis to confirm the composition of the final products. nih.gov Similarly, in the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, the calculated and found elemental percentages were in close agreement, supporting the successful synthesis of the target compounds. researchgate.netdergipark.org.tr For example, for a thiazolidenone derivative with the formula C17H14N4S2, the calculated percentages were C 60.33, H 4.17, N 16.55, and S 18.95, while the found values were C 60.66, H 4.15, N 16.40, and S 18.90. nih.gov

Table 4: Elemental Analysis Data for a 1,2,4-Triazole Analogue

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole | C17H14N4S2 | C: 60.33, H: 4.17, N: 16.55, S: 18.95 | C: 60.66, H: 4.15, N: 16.40, S: 18.90 |

Data from the crystal structure report of the specified compound. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of 2-phenyl-4H-1,2,4-triazol-5-ol analogues. High-performance liquid chromatography (HPLC) is a widely used method for analyzing the purity of triazole compounds and for their isolation. nih.gov

The development of rapid HPLC methods with UV detection has been crucial for determining the presence of triazoles in various samples. researchgate.net Different stationary phases, such as classical C18 and mixed-mode phases, have been compared to optimize the separation of triazole analytes. researchgate.net For instance, an Astra DM column with a multimodal stationary phase allowed for the rapid separation of all analytes within 3.2 minutes. researchgate.net Thin-layer chromatography (TLC) is also commonly used to monitor the progress of reactions involving triazole synthesis. acs.org

In the synthesis of novel 1,2,4-triazole derivatives, the reaction products are often purified by column chromatography. wisdomlib.org The choice of the chromatographic method and conditions depends on the polarity and other physicochemical properties of the specific triazole analogue being studied. The use of these techniques ensures that the compounds being subjected to further analysis and biological testing are of high purity.

Table 5: Chromatographic Techniques in the Analysis of Triazole Analogues

| Technique | Application | Key Findings/Conditions |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and analysis | Rapid separation achieved on a multimodal stationary phase. researchgate.net |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Used to follow the progress of triazole synthesis. acs.org |

| Column Chromatography | Isolation and purification | Employed for purifying the final triazole products. wisdomlib.org |

Information gathered from various research articles on triazole synthesis and analysis.

Computational and Theoretical Investigations of 4h 1,2,4 Triazol 5 Ol, 2 Phenyl Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods are used to determine optimized geometries, electronic properties, and spectroscopic features, providing a detailed picture of the molecule's characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to optimize the molecular geometry by finding the lowest energy conformation. nih.gov DFT calculations, often using functionals like B3LYP, can accurately predict bond lengths and angles. nih.govresearchgate.net These theoretical parameters are frequently compared with experimental data from X-ray diffraction to validate the computational model. researchgate.net For instance, in studies of related triazole derivatives, DFT calculations have shown excellent agreement with experimental values, confirming the planarity of the triazole ring and the relative orientations of its substituents. researchgate.netmdpi.com

Table 1: Illustrative Comparison of Geometric Parameters for a 1,2,4-Triazole (B32235) Derivative The following data is for 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione and serves as an example of the output from DFT calculations.

| Parameter | Bond Length (Å) - Experimental | Bond Length (Å) - Calculated (DFT) |

| S1-C5 | 1.673 | 1.679 |

| N1-N2 | 1.396 | 1.401 |

| N1-C5 | 1.373 | 1.378 |

| N2-C3 | 1.381 | 1.385 |

| N4-C3 | 1.393 | 1.397 |

| N4-C5 | 1.398 | 1.402 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller energy gap suggests higher reactivity. wikipedia.org For various 1,2,4-triazole derivatives, these energies are calculated to predict their electronic behavior and potential for charge transfer within the molecule. scispace.comisres.orgresearchgate.net For example, in a study on 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, the HOMO and LUMO energies were calculated to be -7.1405 eV and -1.9224 eV, respectively. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies for a 1,2,4-Triazole Derivative The data below illustrates typical HOMO-LUMO values calculated for a substituted triazole compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.1405 researchgate.net |

| LUMO | -1.9224 researchgate.net |

| Energy Gap (ΔE) | 5.2181 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Red regions indicate negative potential, corresponding to areas rich in electrons and prone to electrophilic attack, while blue regions indicate positive potential, associated with electron-deficient areas susceptible to nucleophilic attack. researchgate.net In studies of 1,2,4-triazole derivatives, MEP maps typically show negative potential localized around the electronegative nitrogen atoms of the triazole ring, identifying them as likely sites for protonation or interaction with electrophiles. scispace.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and the distribution of atomic charges. isres.org By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, researchers can quantify the intramolecular charge transfer and understand the delocalization of electron density within the molecule. isres.org This analysis helps to explain the stability arising from these electronic interactions and provides a quantitative measure of the atomic charges on each atom in the molecule. researchgate.net

Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) spectroscopy. scispace.com By calculating the vibrational modes and their corresponding frequencies using DFT, specific bands in the experimental spectrum can be accurately assigned to particular molecular vibrations, such as C-H stretching, C=N stretching, or ring bending modes. scispace.comcore.ac.uk A good correlation between the calculated and experimental frequencies serves as a validation of the accuracy of the computational model and the optimized molecular structure. isres.org

Table 3: Example Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Substituted 1,2,4-Triazole This table provides an illustrative comparison for 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| Aromatic C-H Stretch | 3115, 3077 | 3092, 3084 scispace.com |

| C≡N Stretch | 2231 | 2265, 2269 scispace.com |

| C=N/C=C Ring Stretch | 1587, 1565 | 1572, 1530 scispace.com |

| C-H In-plane Bend | 1079 | 1104 scispace.com |

| C-H Out-of-plane Bend | 772, 719, 693 | 762, 712, 687 scispace.com |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational flexibility and stability of a molecule by solving Newton's equations of motion for a system of atoms. nih.govmdpi.com For derivatives of 1,2,4-triazole, MD simulations can be used to explore different conformations and assess the stability of the molecule in various environments. pensoft.net A key metric in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average change in the displacement of a selection of atoms over time. A low and stable RMSD value, typically below 2.5 Å, indicates that the molecule maintains a stable conformation throughout the simulation. nih.govmdpi.com

Computational Studies on Reaction Mechanisms and Pathways

Theoretical calculations are instrumental in elucidating the complex mechanisms of chemical reactions, including the identification of transient species and the energetic landscape of reaction pathways.

Computational studies, particularly those using Density Functional Theory (DFT), are frequently employed to model reaction pathways for triazole systems. These investigations help to understand reaction feasibility and kinetics by calculating the energy of reactants, products, and transition states.

For instance, in studies of related compounds like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352), computational analysis at the (U)B3LYP/6-31G* level of theory has been used to provide support for experimentally observed reaction mechanisms researchgate.net. Similarly, the excited-state decay dynamics of other derivatives, such as 2,2′-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol, have been explored through electronic structure calculations and non-adiabatic dynamics simulations rsc.org. These studies identified key intermediates like S1/S0 conical intersections, which are crucial for understanding the photophysical properties and deactivation pathways of these molecules rsc.org. Such analyses provide a framework for predicting the reactivity and stability of 4H-1,2,4-Triazol-5-ol, 2-phenyl-.

The synthesis of 1,2,4-triazole derivatives often involves catalysis, and computational methods can illuminate the role of the catalyst in modifying reaction energetics. Various catalytic systems, including copper- and palladium-based catalysts, are used in C-C and C-N bond-forming reactions to build the triazole scaffold and its derivatives nih.govisres.orgfrontiersin.org.

A notable example is the Suzuki cross-coupling reaction, which has been used to synthesize 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles nih.gov. Computational chemistry can model the catalytic cycle of such reactions, calculating the energy barriers for key steps like oxidative addition, transmetalation, and reductive elimination. By analyzing the interaction between the catalyst, substrates, and intermediates, these studies can explain the efficiency and selectivity of the catalytic process and guide the development of improved synthetic methods nih.gov. The use of microwaves or ultrasounds can also significantly accelerate these reactions nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (Focus on Theoretical Descriptors and Model Development)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For the 1,2,4-triazole class, QSAR studies are vital for designing new derivatives with enhanced therapeutic or agrochemical potential. nih.govzsmu.edu.ua

The development of a QSAR model involves calculating a set of theoretical descriptors for a series of compounds and then using statistical methods to build a mathematical model that relates these descriptors to their measured activity. These descriptors can be electronic (e.g., dipole moment, orbital energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation).

Several studies have developed robust QSAR models for various 1,2,4-triazole analogues to predict activities such as anticancer, antifungal, and antioxidant potential. nih.govresearchgate.netresearchgate.net

Key Methodologies and Findings in QSAR Studies of 1,2,4-Triazole Derivatives:

| QSAR Method | Compound Series | Target Activity | Key Findings & Model Performance |

| 3D-QSAR (kNN-MFA) | 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives | Anticancer | The model showed a strong correlation (r² = 0.8713) and good predictive capacity (pred_r² = 0.8417). Steric and electrostatic fields were identified as crucial for activity. nih.gov |

| 2D-QSAR (MLR, MNLR, ANN) | 1,2,4-triazole derivatives | Anti-pancreatic cancer | The Multiple Non-Linear Regression (MNLR) model was highly predictive (Q² = 0.90, R²_test = 0.852), outperforming the Multiple Linear Regression (MLR) model. researchgate.net |

| 3D-QSAR (CoMFA) | Menthol-derived 1,2,4-triazole-thioether compounds | Antifungal (against P. piricola) | A reliable and effective CoMFA model was generated (q² = 0.514, r² = 0.991), providing insights into the structure-activity relationship. nih.gov |

| 2D-QSAR | 1,2,4-triazole analogues | Antioxidant | Models correlated well with in-vitro results from the DPPH radical scavenging assay, identifying key structural features responsible for antioxidant activity. researchgate.net |

These models demonstrate that the biological activity of triazole derivatives is significantly influenced by specific structural features, and QSAR serves as a powerful predictive tool for designing new, more potent compounds zsmu.edu.ua.

Prediction of Spectroscopic Data through Computational Methods

Computational quantum chemistry methods, especially DFT, are highly effective in predicting spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. Calculations can provide theoretical IR, Raman, NMR, and UV-Vis spectra that can be compared with experimental data to confirm molecular structures.

A detailed study on 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol demonstrated the accuracy of this approach. researchgate.net Using DFT with the 6-311++G(d,p) basis set, researchers calculated various spectroscopic parameters. The results showed excellent agreement with the experimentally recorded spectra, validating the computational methodology. researchgate.net Similar DFT-based approaches have been used to support the structural characterization of other novel triazole derivatives. nih.gov

Comparison of Experimental and Calculated Spectroscopic Data for 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol researchgate.net

| Parameter | Method | Experimental Value | Calculated Value |

| Vibrational Frequencies (IR) | FT-IR / DFT B3LYP/6-311++G(d,p) | (Selected peaks, cm⁻¹) | (Scaled peaks, cm⁻¹) |

| N-H stretch | ~3400-3000 | (Values show good correlation) | |

| C=S stretch | ~1100-1300 | (Values show good correlation) | |

| NMR Chemical Shifts (¹³C) | ¹³C NMR / DFT GIAO | (Selected peaks, ppm) | (Calculated peaks, ppm) |

| Pyridine C-atoms | 122.1 - 150.7 | 125.7 - 151.0 | |

| Triazole C-atoms | 147.1, 166.4 | 148.9, 168.1 | |

| Electronic Transitions (UV-Vis) | UV-Vis / TD-DFT | 275 nm (in ethanol) | 269.8 nm (in ethanol) |

The strong correlation between theoretical and experimental data underscores the reliability of computational methods for predicting spectroscopic properties and confirming the structures of complex heterocyclic molecules like 2-phenyl-4H-1,2,4-triazol-5-ol.

Theoretical Exploration of Nonlinear Optical (NLO) Properties

Molecules with large nonlinear optical (NLO) responses are of great interest for applications in optoelectronics, including optical switching and data storage. Computational methods are essential for screening and designing molecules with significant NLO properties. The key parameters determining NLO activity are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

DFT calculations have been successfully applied to predict the NLO properties of various 1,2,4-triazole derivatives. For example, a comprehensive study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives used the M06/6-311G(d,p) functional to investigate their NLO potential. nih.govresearchgate.net The calculations revealed that specific substitutions could lead to significant NLO responses.

Calculated NLO Properties of a Representative 1,2,4-Triazole Derivative (Compound 7c) nih.govresearchgate.net

| NLO Property | Calculated Value | Significance |

| Linear Polarizability (⟨α⟩) | 4.195 x 10⁻²³ esu | Measures the linear response of the molecule to an electric field. |

| First Hyperpolarizability (β₀) | 6.317 x 10⁻³⁰ esu | Responsible for second-order NLO effects like second-harmonic generation. A large value indicates significant NLO activity. |

| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ esu | Responsible for third-order NLO effects. |

The study found that compound 7c, featuring a 3-nitrophenyl group, exhibited the largest hyperpolarizability values, attributed to its low HOMO-LUMO energy gap (4.618 eV), which facilitates intramolecular charge transfer. nih.govresearchgate.net These theoretical findings highlight the potential of functionalized 1,2,4-triazole systems as promising candidates for the development of new NLO materials. nih.govmdpi.com

Functionalization and Derivatization Strategies of the 4h 1,2,4 Triazol 5 Ol, 2 Phenyl Core Structure

Substitutions on the Phenyl Ring

A common approach to introduce diversity is to start with pre-functionalized phenylhydrazines in the initial synthesis of the triazole ring. For instance, reacting substituted phenylhydrazines with cyanogen (B1215507) bromide is a known route to obtaining various 2-substituted-phenyl-4H-1,2,4-triazol-5-ols.

Researchers have explored the introduction of a wide array of substituents at the ortho, meta, and para positions of the phenyl ring. These substituents range from simple alkyl and alkoxy groups to halogens and nitro groups. The presence of electron-donating or electron-withdrawing groups can alter the electron density of the entire molecule, impacting its reactivity and intermolecular interactions. For example, the synthesis of derivatives bearing chloro, methyl, and methoxy (B1213986) groups on the phenyl ring has been reported. These modifications have been shown to be critical for the biological evaluation of these compounds.

| Substituent on Phenyl Ring | Position | Synthetic Approach | Reference |

| Chloro | ortho, meta, para | Reaction of substituted phenylhydrazine (B124118) with cyanogen bromide | |

| Methyl | ortho, meta, para | Reaction of substituted phenylhydrazine with cyanogen bromide | |

| Methoxy | ortho, meta, para | Reaction of substituted phenylhydrazine with cyanogen bromide | |

| Nitro | para | Nitration of the phenyl ring |

N-Alkylation and S-Alkylation Approaches

The triazole ring of 2-phenyl-4H-1,2,4-triazol-5-ol possesses multiple nitrogen atoms that can potentially undergo alkylation. However, the tautomeric nature of the ring system, existing in equilibrium between the -ol and -one forms, as well as the potential for thione formation, influences the regioselectivity of alkylation reactions.

N-Alkylation: Direct alkylation of the triazole ring nitrogen atoms is a key method for introducing structural diversity. The N4 position is often the primary site of alkylation. For instance, the reaction of 2-phenyl-4H-1,2,4-triazol-5-ol with various alkyl halides in the presence of a base leads to the formation of N4-alkylated products. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

S-Alkylation: The oxygen atom of the hydroxyl group can be replaced with a sulfur atom to yield the corresponding 2-phenyl-1,2,4-triazole-5-thiol. This thione tautomer readily undergoes S-alkylation upon treatment with alkyl halides. The resulting S-alkylated derivatives are important intermediates for further functionalization, such as the synthesis of Schiff bases or other heterocyclic systems. The reaction is often facilitated by a base to generate the more nucleophilic thiolate anion.

| Alkylation Type | Reagent | Reaction Site | Resulting Moiety | Reference |

| N-Alkylation | Alkyl halides | N4 of the triazole ring | N-Alkyl | |

| S-Alkylation | Alkyl halides | Sulfur atom of the thione tautomer | S-Alkyl (Thioether) |

Mannich Base Derivatization

The Mannich reaction is a powerful tool for the synthesis of novel derivatives of 2-phenyl-4H-1,2,4-triazol-5-ol. This one-pot, three-component condensation reaction involves an active hydrogen-containing compound (the triazole), an aldehyde (typically formaldehyde), and a primary or secondary amine.

The active hydrogen in this context is typically the one attached to the N4 nitrogen of the triazole ring. The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and the amine, which then reacts with the nucleophilic triazole. This results in the formation of N-aminomethylated derivatives, known as Mannich bases. A diverse range of primary and secondary amines can be employed in this reaction, leading to a wide array of derivatives with varying lipophilicity and basicity, which can be crucial for their biological applications.

| Reactant 1 (Triazole) | Reactant 2 (Aldehyde) | Reactant 3 (Amine) | Product Type | Reference |

| 2-phenyl-4H-1,2,4-triazol-5-ol | Formaldehyde | Primary or Secondary Amine | N4-Aminomethylated Mannich Base |

Formation of Schiff Bases

Schiff bases, or azomethines, are another important class of derivatives synthesized from the 2-phenyl-4H-1,2,4-triazol-5-ol scaffold. The synthesis of these compounds typically involves the condensation of a primary amino group with an aldehyde or a ketone.

To prepare Schiff bases from the title compound, it is often necessary to first introduce a primary amino group. This can be achieved, for example, by N-alkylation with a reagent containing a terminal amino group, often in a protected form. A more direct route involves the use of 4-amino-2-phenyl-4H-1,2,4-triazol-5-ol, which can be synthesized and then condensed with various aromatic or heteroaromatic aldehydes. The resulting Schiff bases contain the characteristic C=N imine bond and have been extensively studied for their biological potential. The electronic nature of the substituents on the aldehyde component can significantly impact the properties of the final Schiff base.

| Triazole Precursor | Carbonyl Compound | Key Functional Group Formed | Product Class | Reference |

| 4-Amino-2-phenyl-4H-1,2,4-triazol-5-ol | Aromatic/Heteroaromatic Aldehydes | Imine (C=N) | Schiff Base |

C-H Bond Functionalization Strategies

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including the 2-phenyl-4H-1,2,4-triazol-5-ol system. This approach avoids the need for pre-functionalized starting materials and can provide access to novel derivatives that are difficult to synthesize via traditional methods.

For the 2-phenyl-4H-1,2,4-triazol-5-ol core, C-H functionalization can be directed towards either the triazole ring or the appended phenyl ring. Transition-metal catalysis, particularly with palladium or rhodium, is often employed to achieve selective C-H activation. For instance, directing groups can be installed on the triazole ring to guide the metal catalyst to a specific C-H bond on the phenyl ring, enabling ortho-selective arylation, alkylation, or acylation. While still a developing area for this specific scaffold, the principles of C-H activation hold significant promise for creating novel analogs.

Synthesis of Spiro-Condensed and Fused Heterocyclic Systems

The construction of more complex molecular architectures involving the 2-phenyl-4H-1,2,4-triazol-5-ol core has led to the synthesis of spiro-condensed and fused heterocyclic systems. These rigidified structures can have distinct pharmacological profiles compared to their more flexible acyclic precursors.

Spiro-condensed systems are characterized by two rings sharing a single common atom. For the triazole scaffold, the C3 or N4 positions can be involved in the formation of a spirocyclic junction. For example, reactions of triazole derivatives with bifunctional electrophiles can lead to the formation of spiro compounds.

Fused heterocyclic systems involve two rings sharing two common atoms. The triazole ring can be fused with other heterocyclic rings, such as pyrimidine, thiazole, or other triazole rings, to create novel polycyclic systems. These syntheses often involve intramolecular cyclization reactions of appropriately functionalized triazole derivatives. For example, a triazole bearing a reactive group at the N4 position and another on an adjacent substituent can undergo cyclization to form a fused ring system.

Design and Synthesis of Conformationally Restricted Derivatives (e.g., Atropisomers)

Introducing conformational restriction into a molecule can be a powerful strategy to enhance its binding affinity and selectivity for a biological target. Atropisomers are stereoisomers that arise from hindered rotation around a single bond.

In the context of 2-phenyl-4H-1,2,4-triazol-5-ol derivatives, atropisomerism can be induced by introducing bulky substituents at the ortho positions of the phenyl ring and/or on the triazole ring itself. The steric clash between these bulky groups can raise the energy barrier to rotation around the C-N bond connecting the phenyl and triazole rings to a level where distinct, non-interconverting rotational isomers can be isolated. The synthesis of such atropisomeric compounds requires careful design and often involves chiral auxiliaries or chiral chromatography for their separation. While specific examples for the 2-phenyl-4H-1,2,4-triazol-5-ol core are not extensively documented in readily available literature, the principles of atropisomerism are a key concept in modern medicinal chemistry for creating structurally defined and potent molecules.

Advanced Applications of 1,2,4 Triazole Based Compounds Excluding Clinical/medicinal

Materials Science Applications

The 1,2,4-triazole (B32235) ring is a valuable building block in materials science due to its electron-deficient nature, thermal stability, and ability to coordinate with metal ions. chinesechemsoc.orgsigmaaldrich.com Derivatives are explored for applications ranging from light-emitting devices to corrosion inhibitors. chinesechemsoc.orgmdpi.com

Precursors for Coordination Compounds with Specific Optical and Magnetic Properties

In general, 1,2,4-triazole derivatives are widely used as ligands to create coordination compounds, forming complexes with transition metals. youtube.com These complexes can exhibit interesting properties like spin-crossover behavior, which is relevant for magnetic materials and data storage. The nitrogen atoms of the triazole ring act as effective coordination sites. youtube.com However, specific studies detailing the synthesis and characterization of coordination compounds derived from 4H-1,2,4-Triazol-5-ol, 2-phenyl- for optical or magnetic applications could not be identified in the available literature.

Potential in Optoelectronic Devices

The high nitrogen content and aromaticity of the 1,2,4-triazole core make it a suitable candidate for use in optoelectronic materials, particularly as electron-transporting or hole-blocking layers in Organic Light-Emitting Diodes (OLEDs). sigmaaldrich.commdpi.com Highly conjugated 4H-1,2,4-triazole derivatives have been shown to possess high luminescence and quantum yields. mdpi.com Despite this potential, there is no specific research detailing the integration or performance of 4H-1,2,4-Triazol-5-ol, 2-phenyl- in optoelectronic devices.

Polymer Chemistry Applications

1,2,4-triazole moieties can be incorporated into polymer backbones to enhance thermal stability, chemical resistance, and other specific functional properties. chinesechemsoc.orgcas.org These polymers have potential applications in various fields, including as functional materials for energy storage or as corrosion inhibitors. chinesechemsoc.org A search for polymers synthesized from or incorporating the 4H-1,2,4-Triazol-5-ol, 2-phenyl- monomer did not yield any specific examples or studies.

Catalysis and Ligand Design